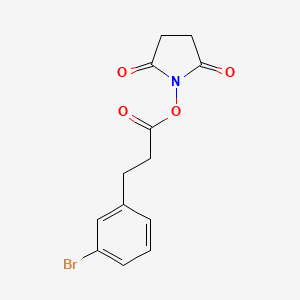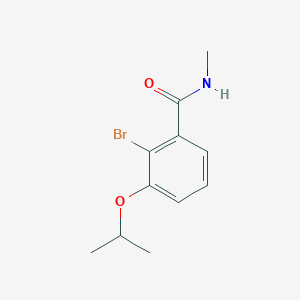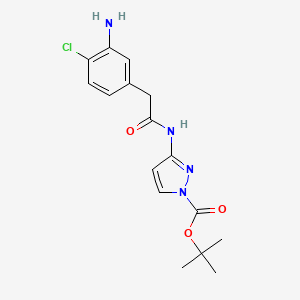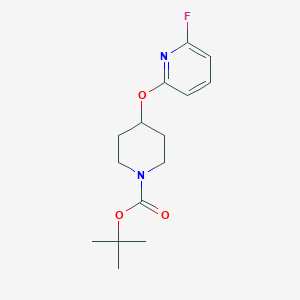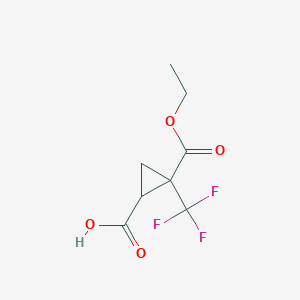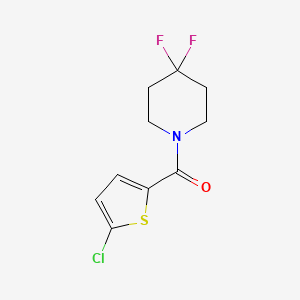
(5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with a chlorine atom and a piperidine ring substituted with two fluorine atoms, connected via a methanone group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and piperidine intermediates, followed by their coupling through a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like automated synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: Halogen atoms on the thiophene and piperidine rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the methanone group results in the corresponding alcohol.
科学研究应用
(5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include drug development for targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of (5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its biological activity.
相似化合物的比较
Similar Compounds
- (5-Bromothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone
- (5-Chlorothiophen-2-yl)-(4,4-dichloropiperidin-1-yl)-methanone
- (5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-ethanone
Uniqueness
Compared to similar compounds, (5-Chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)-methanone exhibits unique properties due to the specific arrangement of chlorine and fluorine atoms. These structural differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
属性
IUPAC Name |
(5-chlorothiophen-2-yl)-(4,4-difluoropiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NOS/c11-8-2-1-7(16-8)9(15)14-5-3-10(12,13)4-6-14/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBIIOCCYNWJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-Methoxyphenyl)-2-[(4-tetrahydropyranyl)oxy]ethyl Methanesulfonate](/img/structure/B8123689.png)
![5-chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8123690.png)
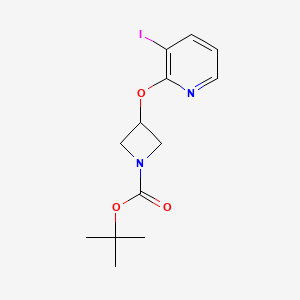
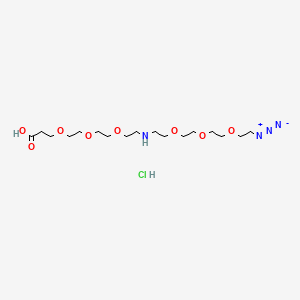
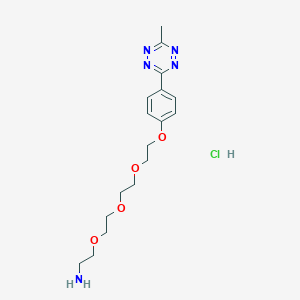
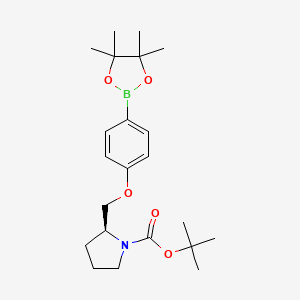
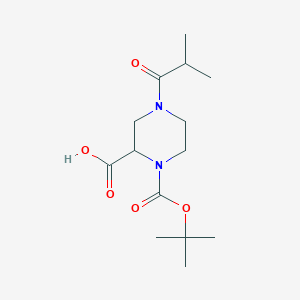
![7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8123729.png)
![Methyl 2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoate hydrochloride](/img/structure/B8123735.png)
